molecular formula C10H14N2O B12301691 6-(Piperidin-4-YL)pyridin-3-OL

6-(Piperidin-4-YL)pyridin-3-OL

Cat. No.: B12301691
M. Wt: 178.23 g/mol
InChI Key: CLBZAZFGEWOCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperidin-4-YL)pyridin-3-OL is a heterocyclic organic compound that features both a piperidine and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen-containing rings makes it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-YL)pyridin-3-OL typically involves multi-step organic reactions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the use of esters of 3-oxocarboxylic acid instead of aldehydes, resulting in a product containing multiple stereocenters . The dehydration of the resulting piperidinol in an acidic environment forms 1,4,5,6-tetrahydropyridine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes and the use of high-pressure reactors to ensure efficient conversion rates. The choice of catalysts and reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-YL)pyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield various piperidine derivatives.

Scientific Research Applications

6-(Piperidin-4-YL)pyridin-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-YL)pyridin-3-OL involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperidin-4-YL)pyridin-3-OL is unique due to its dual nitrogen-containing rings, which provide a versatile scaffold for drug development. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

6-piperidin-4-ylpyridin-3-ol

InChI

InChI=1S/C10H14N2O/c13-9-1-2-10(12-7-9)8-3-5-11-6-4-8/h1-2,7-8,11,13H,3-6H2

InChI Key

CLBZAZFGEWOCGK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.